molecular formula C15H15Cl2NO2S B4562265 4-chloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide

4-chloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide

Cat. No.: B4562265
M. Wt: 344.3 g/mol
InChI Key: KCMRDYNQAJGGTH-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H15Cl2NO2S and its molecular weight is 344.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0200553 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Applications and Enzyme Inhibition

Research into derivatives of 4-chloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide has shown promising applications in medicinal chemistry. Compounds synthesized from this chemical have been explored for their potential in enzyme inhibition, which is crucial for developing treatments for various diseases. For instance, sulfonamide hybrid Schiff bases synthesized from a similar compound demonstrated significant enzyme inhibition against AChE and BChE enzymes, indicating potential for treating neurological disorders (Kausar et al., 2019). Similarly, other derivatives have been studied for their carbonic anhydrase inhibitory effects, highlighting their potential as therapeutic agents for conditions like glaucoma and edema (Gul et al., 2016).

Anticancer and Antimicrobial Potential

Novel derivatives of this compound have also been synthesized and evaluated for their anticancer activity. Some compounds exhibited remarkable activity against a range of human tumor cell lines, demonstrating the potential of these derivatives as anticancer agents (Sławiński et al., 2012). Additionally, these compounds have shown promising antimicrobial properties, further expanding their potential medicinal applications (Sławiński et al., 2013).

Structural and Chemical Studies

The structural and chemical properties of derivatives of this compound have been extensively studied to understand their medicinal applications better. X-ray crystallography and other analytical techniques have been utilized to elucidate the molecular structure of these compounds, providing insights into their chemical behavior and interaction with biological targets. Such studies are crucial for optimizing the therapeutic efficacy and specificity of these compounds (Kobkeatthawin et al., 2017).

Properties

IUPAC Name

4-chloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-2-15(11-3-5-12(16)6-4-11)18-21(19,20)14-9-7-13(17)8-10-14/h3-10,15,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRDYNQAJGGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.